2-Fluoro-4-nitrobenzene-1,3-diamine
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Overview
Description
2-Fluoro-4-nitrobenzene-1,3-diamine is an organic compound with the molecular formula C6H6FN3O2 It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a nitro group, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitrobenzene-1,3-diamine typically involves multiple steps. One common method starts with the nitration of 2-fluoronitrobenzene to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, and subsequent substitution reactions to introduce the second amino group. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-nitrobenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-Fluoro-4-aminobenzene-1,3-diamine, while substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-nitrobenzene-1,3-diamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-nitrobenzene-1,3-diamine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes or receptors, modulating their activity. The fluorine atom can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar in structure but lacks the additional amino groups.
4-Nitroaniline: Contains a nitro group and an amino group but lacks the fluorine atom.
2,4-Dinitrofluorobenzene: Contains two nitro groups and a fluorine atom but lacks the amino groups.
Uniqueness
2-Fluoro-4-nitrobenzene-1,3-diamine is unique due to the presence of both fluorine and amino groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming hydrogen bonds, which can be advantageous in various applications .
Properties
IUPAC Name |
2-fluoro-4-nitrobenzene-1,3-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWOLLVZEDVTLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803815-62-4 |
Source
|
Record name | 2-fluoro-4-nitrobenzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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